2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound that belongs to the class of benzimidazole derivatives.
Vorbereitungsmethoden
The synthesis of 2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol involves a multi-step process. One common method involves the reaction of 5-[(4-methoxyphenyl)ethynyl]pyridine-2-amine with 2-hydroxy-5-[(4-nitrophenyl)ethynyl]benzaldehyde in the presence of a suitable solvent, such as ethanol, under reflux conditions . The reaction typically proceeds with high yield and purity, making it suitable for both laboratory and industrial-scale production.
Analyse Chemischer Reaktionen
2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets. The benzimidazole moiety allows the compound to interact with biopolymers, such as proteins and nucleic acids, leading to various biological effects. The compound’s activity is often mediated through the inhibition of specific enzymes or the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol can be compared with other benzimidazole derivatives, such as:
2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-4-nitrophenol: Similar in structure but with different substitution patterns, leading to variations in biological activity.
2,5-Di(het)arylpyridines: These compounds share some structural similarities and have applications in similar fields, such as catalysis and materials science.
2-Methoxyphenyl isocyanate: Another related compound used in organic synthesis and as a protecting group for amines.
Eigenschaften
Molekularformel |
C21H16N4O4 |
---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2-[[1-(4-methoxyphenyl)benzimidazol-5-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C21H16N4O4/c1-29-17-8-6-16(7-9-17)24-13-23-18-11-15(5-10-19(18)24)22-12-14-3-2-4-20(21(14)26)25(27)28/h2-13,26H,1H3 |
InChI-Schlüssel |
FCHDGAOAWLVSOS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)N=CC4=C(C(=CC=C4)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.